molecular formula C20H19N3O5 B2719408 N-(3,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 941948-42-1

N-(3,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2719408
CAS No.: 941948-42-1
M. Wt: 381.388
InChI Key: DXFFJMFJFSGCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a dihydropyridazine derivative characterized by a pyridazinedione core substituted with methoxy groups at the 3,5-positions of the phenyl ring and a 4-methoxy group on the dihydropyridazine ring. Its molecular formula is C21H21N3O5 (molecular weight: 395.41 g/mol). Key features include:

  • 3,5-Dimethoxyphenyl group: Enhances solubility via polar methoxy substituents.
  • 4-Methoxy substituent: May influence electronic distribution and steric effects on the pyridazine ring.
  • 1-Phenyl group: Contributes to π-π stacking interactions in biological systems.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-26-15-9-13(10-16(11-15)27-2)21-20(25)19-17(28-3)12-18(24)23(22-19)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFFJMFJFSGCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,5-dimethoxyaniline with a suitable pyridazine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The intermediate product is then subjected to further reactions, including methoxylation and phenylation, to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of fibroblast growth factor receptor 1 (FGFR1), leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound binds to the receptor, preventing its phosphorylation and subsequent activation of downstream signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related analogs from diverse sources:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source ID
N-(3,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (Target) C21H21N3O5 395.41 3,5-dimethoxyphenyl, 4-methoxy, 1-phenyl Not available N/A
N-(3,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide C20H19N3O3 349.38 3,5-dimethylphenyl, 4-methoxy, 1-phenyl 1004640-08-7
N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide C13H13N3O2 243.26 3,4-dimethylphenyl, no 4-methoxy or 1-phenyl 369404-26-2
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide C21H21F3N2O3 406.40 Benzoxazepin core, trifluoromethyl benzamide 921862-86-4
Key Observations:

Substituent Effects on Solubility: The target compound’s 3,5-dimethoxyphenyl group increases polarity compared to the 3,5-dimethylphenyl analog (349.38 g/mol, ). Methoxy groups enhance water solubility but may reduce membrane permeability.

Impact of Trifluoromethyl Groups :

  • The benzoxazepin derivative (406.40 g/mol, ) incorporates a trifluoromethyl group, which improves metabolic stability and electronegativity but increases molecular weight.

Aromatic Contributions :

  • The 1-phenyl group in the target compound and its dimethylphenyl analog () may enhance interactions with hydrophobic pockets in biological targets, unlike the simpler dihydropyridazine in .

Hypothetical Pharmacological Implications

While experimental data is scarce, structural trends suggest:

  • Target vs. 3,5-Dimethylphenyl Analog () : The dimethoxy substituents could improve solubility but reduce bioavailability compared to the dimethyl variant. The 4-methoxy group may stabilize the pyridazine ring via resonance.
  • Target vs. 3,4-Dimethylphenyl Analog () : The absence of a 4-methoxy and 1-phenyl group in simplifies the structure, possibly favoring synthetic accessibility but limiting target engagement.
  • Benzoxazepin Derivative () : The trifluoromethyl group and benzoxazepin core suggest divergent applications, such as kinase inhibition or CNS targeting, due to enhanced lipophilicity and blood-brain barrier penetration.

Biological Activity

N-(3,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3,5-dimethoxybenzaldehyde with hydrazine derivatives, followed by cyclization and functional group modifications. Reaction conditions often utilize organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like sodium dithionite.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including antimicrobial, antiproliferative, and antioxidant properties. Below are summarized findings from recent studies:

Antimicrobial Activity

Research indicates that derivatives of the dihydropyridazine structure exhibit significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) : The compound showed effective inhibition against various bacterial strains. Specific derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Antiproliferative Activity

The antiproliferative effects have been studied extensively:

  • Cell Line Studies : The compound exhibited selective activity against cancer cell lines such as MCF-7 (breast cancer) with an IC50 value indicating effective inhibition of cell proliferation. For instance, a related derivative showed IC50 values around 3.1 µM .

Antioxidant Activity

The antioxidant capacity is another critical aspect:

  • Mechanisms : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress in cells. This activity is vital in preventing cellular damage that can lead to cancer and other diseases .

Case Studies

Several studies have documented the biological effects of this compound and its derivatives:

  • Study on Antiproliferative Effects : A study investigated various substituted benzimidazole carboxamides and identified that methoxy and hydroxyl groups significantly enhance antiproliferative activity against MCF-7 cells .
  • Antimicrobial Evaluation : Another research effort evaluated the antimicrobial properties of related compounds, noting that structural modifications could optimize activity against specific bacterial strains .

Data Tables

PropertyValue
Molecular FormulaC23H23N3O7
Molecular Weight453.4 g/mol
Antimicrobial MIC0.22 - 0.25 μg/mL
Antiproliferative IC50~3.1 μM

Q & A

Q. What are the recommended methods for synthesizing and optimizing the yield of N-(3,5-dimethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:

  • Reaction optimization : Use design of experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency .
  • Yield monitoring : Employ HPLC or LC-MS to track intermediates and final product purity. Thermogravimetric analysis (TGA) can assess thermal stability during synthesis .
  • Scalability : Pilot-scale synthesis requires process control strategies (e.g., continuous flow reactors) to maintain consistency .

Q. How can structural elucidation of this compound be performed to confirm its molecular framework?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to map aromatic protons (e.g., 3,5-dimethoxyphenyl substituents) and carbonyl groups. 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+^+ ion). Fragmentation patterns validate the dihydropyridazine core .
  • X-ray crystallography : Resolves stereochemical ambiguities, though crystallization may require co-solvent screening .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Antimicrobial screening : Use microdilution assays (e.g., MIC determination against Gram-positive/negative bacteria) with positive controls (e.g., ciprofloxacin) .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) with IC50_{50} calculations. Normalize data against staurosporine or other inhibitors .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., ATP-binding pockets). Validate with MD simulations (≥100 ns) to assess stability .
  • QSAR analysis : Build regression models using descriptors like logP, polar surface area, and H-bond donors. Cross-validate against experimental IC50_{50} data .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, BBB permeability, and CYP450 interactions to prioritize analogs .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected reactivity or bioactivity)?

  • Hypothesis testing : If bioactivity varies between batches, analyze impurities via LC-MS or 1^1H NMR. Trace metal contaminants (e.g., Pd from catalysis) may alter results .
  • Reactivity studies : Probe unexpected side reactions (e.g., hydrolysis of the methoxy group) using pH-dependent stability assays and DFT calculations .
  • Meta-analysis : Compare findings with structurally analogous pyridazine derivatives (e.g., substituent effects on antimicrobial activity) .

Q. How can the compound’s mechanism of action be investigated at the molecular level?

  • Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stabilization upon ligand binding .
  • CRISPR-Cas9 knockouts : Validate putative targets (e.g., kinases) in cell lines. Pair with transcriptomics (RNA-seq) to map downstream pathways .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (KdK_d) and stoichiometry with purified proteins .

Methodological Frameworks

Q. What experimental designs minimize bias in assessing the compound’s therapeutic potential?

  • Blinded studies : Use randomized sample coding in bioactivity assays to reduce observer bias .
  • Positive/negative controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle-only groups .
  • Reproducibility checks : Replicate key experiments across independent labs using standardized protocols (e.g., OECD guidelines) .

Q. How can process simulation tools improve large-scale synthesis?

  • Aspen Plus modeling : Optimize solvent recovery, energy consumption, and reaction kinetics for pilot-scale production .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution (PSD) using laser diffraction analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.